Rhoifoline

Vue d'ensemble

Description

Applications De Recherche Scientifique

Rhoifolin has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Rhoifolin’s primary targets include IKKβ/NF-κB and TLR4/NF-κB signaling pathways . These pathways play a crucial role in inflammation and autophagy, which are associated with various diseases such as osteoarthritis and alcoholic liver disease .

Mode of Action

Rhoifolin interacts with its targets by inhibiting the activation of IκBα and IKKβ in the NF-κB signaling pathways . It also suppresses the production of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α .

Biochemical Pathways

Rhoifolin affects the P38/JNK and PI3K/AKT/mTOR signal pathways . These pathways are involved in the regulation of autophagy, a process that is disrupted in diseases like osteoarthritis . Rhoifolin also impacts the CYP2E1 and NF-κB signaling pathways, which are associated with alcoholic liver disease .

Result of Action

Rhoifolin has been shown to alleviate inflammatory responses and cartilage degradation in rat osteoarthritis models . It also accelerates the recovery of liver and lung tissue damages in acute inflammation mice and inhibits carrageenan-induced paw edema in rats . In vitro, Rhoifolin enhances cell viability and suppresses the production of pro-inflammatory cytokines .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Rhoifolin has been shown to interact with various enzymes, proteins, and other biomolecules. It has been found to exhibit a variety of significant biological activities including antioxidant, anti-inflammatory, antimicrobial, hepatoprotective, and anticancer effects .

Cellular Effects

Rhoifolin has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to alleviate inflammation in acute inflammation animal models and LPS-induced RAW264.7 cells . In pancreatic cancer cells, rhoifolin inhibited cell proliferation and promoted apoptosis .

Molecular Mechanism

Rhoifolin exerts its effects at the molecular level through various mechanisms. For instance, it has been found to regulate the AKT/JNK/caspase-3 and TGF-β2/SMAD2 signaling pathways, which may contribute to its anti-pancreatic cancer effects . In osteoarthritis, rhoifolin ameliorated the condition via regulating autophagy, involving P38/JNK and PI3K/AKT/mTOR signal pathways .

Temporal Effects in Laboratory Settings

The effects of rhoifolin have been observed to change over time in laboratory settings. For instance, increasing doses of rhoifolin significantly reduced the tumor necrosis factor release and elevated the total antioxidant capacity in a reverse dose order, with the highest ability obtained with the lowest dose tested .

Dosage Effects in Animal Models

The effects of rhoifolin have been observed to vary with different dosages in animal models. For instance, in a study investigating the anti-inflammatory activity of rhoifolin, it was found that rhoifolin accelerated the recoveries of liver and lung tissue damages in acute inflammation mice and inhibited carrageenan-induced paw edema in rats .

Metabolic Pathways

Rhoifolin is involved in various metabolic pathways. For instance, in the context of alcoholic liver disease, rhoifolin was found to inhibit the CYP2E1 and NF-κB signaling pathways .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Rhoifolin peut être synthétisé par glycosylation de l'apigénine avec le néohesperidose. La réaction implique généralement l'utilisation d'un donneur de glycosyle et d'un accepteur de glycosyle en conditions acides ou enzymatiques. Les conditions de réaction peuvent varier, mais les réactifs courants comprennent les halogénures de glycosyle et les acides de Lewis .

Méthodes de production industrielle : La production industrielle de Rhoifolin implique souvent l'extraction à partir de sources végétales. Par exemple, il peut être extrait des feuilles de Rhus succedanea en utilisant des solvants comme le méthanol ou l'éthanol. L'extrait est ensuite purifié en utilisant des techniques chromatographiques telles que la chromatographie liquide haute performance (HPLC) pour isoler le Rhoifolin .

Analyse Des Réactions Chimiques

Types de réactions : Le Rhoifolin subit diverses réactions chimiques, notamment :

Oxydation : Le Rhoifolin peut être oxydé pour former différents produits d'oxydation, qui peuvent présenter des activités biologiques modifiées.

Réduction : Les réactions de réduction peuvent modifier la structure de la flavone, conduisant potentiellement à de nouveaux dérivés avec des propriétés uniques.

Substitution : Les réactions de substitution, en particulier au niveau des groupes hydroxyle, peuvent conduire à la formation de divers dérivés de Rhoifolin.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les agents réducteurs tels que le borohydrure de sodium sont souvent utilisés.

Substitution : Des réactifs comme les chlorures d'acyle et les halogénures d'alkyle sont utilisés pour les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire différentes quinones, tandis que la substitution peut produire divers esters et éthers .

4. Applications de la Recherche Scientifique

Le Rhoifolin a un large éventail d'applications de recherche scientifique :

Médecine : Le Rhoifolin présente des effets thérapeutiques potentiels dans des affections telles que l'arthrose, les maladies du foie et les troubles neurodégénératifs

5. Mécanisme d'Action

Le Rhoifolin exerce ses effets par le biais de diverses cibles et voies moléculaires :

Anti-inflammatoire : Il inhibe l'activation du facteur nucléaire kappa B (NF-κB) et réduit la production de cytokines pro-inflammatoires telles que l'interleukine-1 bêta et le facteur de nécrose tumorale alpha.

Régulation de l'autophagie : Il module les voies liées à l'autophagie, telles que la voie PI3K/AKT/mTOR, pour exercer des effets protecteurs dans des affections comme l'arthrose.

Comparaison Avec Des Composés Similaires

Le Rhoifolin est similaire à d'autres flavonoïdes tels que :

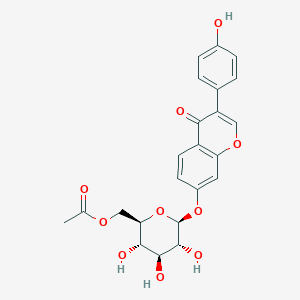

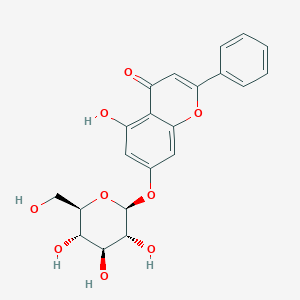

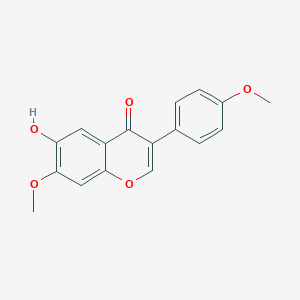

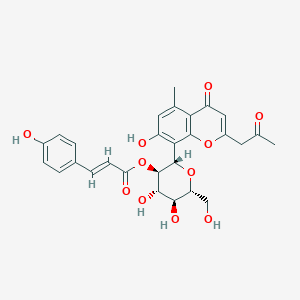

Apigénine : Les deux composés partagent la même structure d'aglycone, mais diffèrent par leurs schémas de glycosylation.

Naringine : Ce flavonoïde possède également un fragment néohesperidose, mais diffère par la structure de l'aglycone.

Hespéridine : Semblable au Rhoifolin, l'hesperidine est un glycoside, mais avec un fragment sucre et une structure d'aglycone différents.

Unicité : La combinaison unique de glycosylation et de structure d'aglycone du Rhoifolin contribue à ses activités biologiques distinctes et à son potentiel thérapeutique .

Propriétés

IUPAC Name |

7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)38-13-6-14(30)19-15(31)8-16(39-17(19)7-13)11-2-4-12(29)5-3-11/h2-8,10,18,20-30,32-36H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMNUQRUHXIGHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rhoifolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038848 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17306-46-6 | |

| Record name | Rhoifolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038848 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

251 - 253 °C | |

| Record name | Rhoifolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038848 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does rhoifolin exert its anti-inflammatory effects?

A1: Rhoifolin has been shown to attenuate inflammatory responses by inhibiting the NF-κB pathway. [, ] It downregulates pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, and reduces the expression of NF-κB p65 and p-IκB-α. [, ]

Q2: Can rhoifolin protect against oxidative stress?

A2: Yes, rhoifolin exhibits antioxidant properties by increasing the levels of antioxidant enzymes like glutathione (GSH), glutathione peroxidase (GPx), and superoxide dismutase (SOD), while decreasing malondialdehyde (MDA) levels. [, , ]

Q3: What is the role of rhoifolin in apoptosis?

A3: Rhoifolin has demonstrated anti-apoptotic effects by reducing the expression of apoptotic markers like Bax and caspase-3, while increasing the expression of the anti-apoptotic marker Bcl-2. []

Q4: How does rhoifolin affect osteoclastogenesis?

A4: Rhoifolin has been shown to inhibit receptor activator of nuclear factor-κB ligand (RANKL)-induced osteoclastogenesis by suppressing the NF-κB and mitogen-activated protein kinase (MAPK) pathways. [] It also attenuates the expression of transcriptional factors nuclear factor of activated T cells 1 (NFATc1) and c-Fos. []

Q5: What is the molecular formula and weight of rhoifolin?

A5: Rhoifolin has the molecular formula C27H30O14 and a molecular weight of 578.52 g/mol.

Q6: What spectroscopic techniques are used to identify rhoifolin?

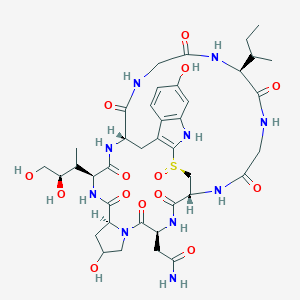

A6: Various spectroscopic techniques, including UV, 1H NMR, 13C NMR, and HMBC, are commonly used for the identification and structural elucidation of rhoifolin. [, , ]

Q7: Is there information available regarding the stability of rhoifolin under different storage conditions?

A7: While specific studies on rhoifolin stability are limited, one study suggests that the flavonoid content in Citri Grandis, a primary source of rhoifolin, remains stable for up to one year under room temperature storage conditions. [] More research is needed to comprehensively assess rhoifolin's stability profile.

Q8: What are the potential therapeutic applications of rhoifolin?

A8: Research suggests potential therapeutic applications of rhoifolin in various areas:

- Neuroprotection: Rhoifolin shows promise in protecting against spinal cord injury [], Alzheimer’s disease [], and scopolamine-induced amnesia [] by reducing oxidative stress, inflammation, and apoptosis.

- Osteoarthritis: It ameliorates osteoarthritis by regulating autophagy and suppressing inflammation and cartilage degradation. []

- Cancer: Rhoifolin exhibits antiproliferative effects on various cancer cell lines. [, , ]

- Nephrotoxicity: It protects against cisplatin-induced nephrotoxicity by inhibiting the NF-κB pathway and reducing oxidative stress. []

- Diabetes: Rhoifolin exhibits insulin-mimetic effects by enhancing adiponectin secretion and insulin receptor phosphorylation. []

- Anti-inflammatory and Antioxidant Activity: It demonstrates significant anti-inflammatory effects in a carrageenan-induced rat paw edema model and boosts the total antioxidant capacity. []

Q9: Have there been any molecular docking studies conducted with rhoifolin?

A9: Yes, molecular docking studies have been performed to investigate the potential of rhoifolin as a therapeutic agent:

- SARS-CoV-2 Inhibition: Docking studies suggest that rhoifolin exhibits strong interactions with the SARS-CoV-2 membrane protein (PDB ID: 3I6G), indicating potential antiviral activity. []

- Fungicidal Activity: Rhoifolin showed high docking scores against Arg-X-Leu-Arg (RXLR) effector proteins of the fungal phytopathogen Phytophthora infestans, suggesting potential as a natural fungicide. []

Q10: How does the structure of rhoifolin contribute to its activity?

A10: The flavonoid structure of rhoifolin, particularly the presence of hydroxyl groups and the neohesperidose sugar moiety, plays a crucial role in its antioxidant, anti-inflammatory, and other biological activities. Modifications to these structural features can significantly influence its potency and selectivity. Further research is necessary to comprehensively understand the SAR of rhoifolin and its derivatives.

Q11: What in vitro models have been used to study rhoifolin's effects?

A11: Various cell-based assays have been employed to investigate the effects of rhoifolin:

- Osteoclastogenesis: Rhoifolin's inhibitory effects on osteoclastogenesis have been studied in vitro using RANKL-stimulated RAW 264.7 cells. []

- Adipocyte Function: Its insulin-mimetic effects have been studied in vitro using differentiated 3T3-L1 adipocytes. []

- Cytotoxicity: Rhoifolin's antiproliferative effects have been evaluated in vitro against various cancer cell lines, including Hep 2, HeLa, Hep G2, HCT-116, and MRC-5. []

Q12: What animal models have been used to study rhoifolin?

A12: Rhoifolin's therapeutic potential has been investigated in various animal models:

- Spinal Cord Injury: A rat model of spinal cord injury was used to demonstrate rhoifolin's neuroprotective effects. []

- Rheumatoid Arthritis: The anti-inflammatory effects of rhoifolin were studied in a Freund’s adjuvant-induced rheumatoid arthritis rat model. []

- Alzheimer's Disease: A streptozotocin-induced Alzheimer's disease rat model was used to study the neuroprotective effects of rhoifolin. []

- Cisplatin-Induced Nephrotoxicity: A rat model of cisplatin-induced nephrotoxicity was used to demonstrate the protective effects of rhoifolin. []

- Scopolamine-Induced Amnesia: A zebrafish model of scopolamine-induced amnesia was used to investigate the memory-enhancing effects of rhoifolin. []

- Cisplatin-Induced Testicular Toxicity: A rat model of cisplatin-induced testicular toxicity was used to evaluate the protective effects of rhoifolin on testicular function. []

Q13: What analytical methods are used to quantify rhoifolin?

A13: Several analytical techniques are commonly employed for the quantification of rhoifolin:

- High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as UV, PDA, and MS, is widely used for the separation, identification, and quantification of rhoifolin in plant materials and biological samples. [, , , , ]

- Thin-Layer Chromatography (TLC): TLC is a simpler and faster method for the qualitative and semi-quantitative analysis of rhoifolin. [, ]

- Ultra-Performance Liquid Chromatography (UPLC): UPLC offers higher resolution and sensitivity compared to traditional HPLC, allowing for more accurate and precise quantification of rhoifolin. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.